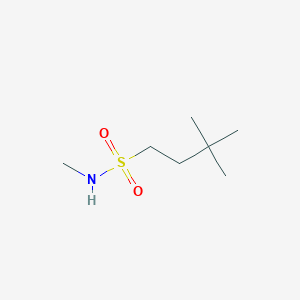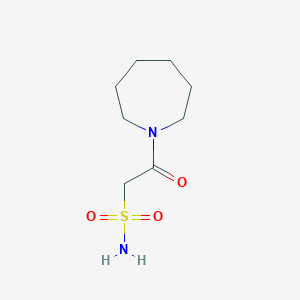
2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide is a heterocyclic organic compound that contains an azepane ring, a sulfonamide group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide typically involves the reaction of azepane with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azepan-1-yl)ethan-1-amine
- 1-dodecylazacycloheptan-2-one (Azone®)
- 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one
Uniqueness
2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide is unique due to the presence of both a sulfonamide group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential as a versatile building block in organic synthesis and its applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-2-oxoethanesulfonamide |
InChI |
InChI=1S/C8H16N2O3S/c9-14(12,13)7-8(11)10-5-3-1-2-4-6-10/h1-7H2,(H2,9,12,13) |
Clé InChI |
IYUBQOVEZPYYJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


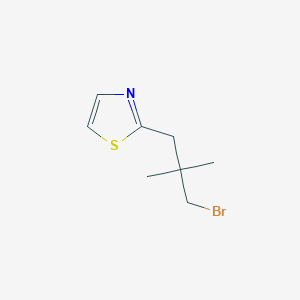
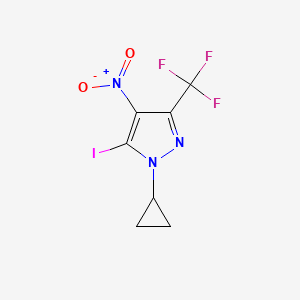


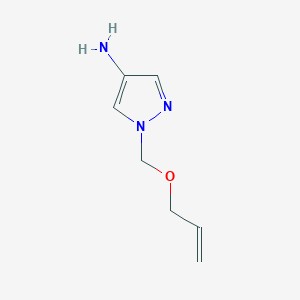

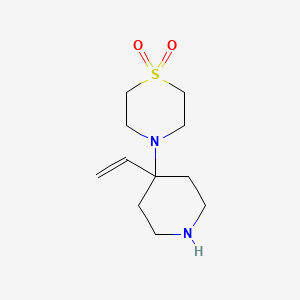
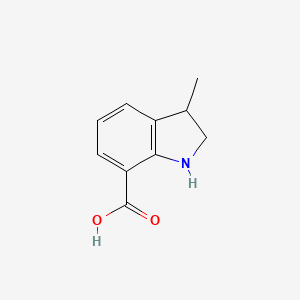
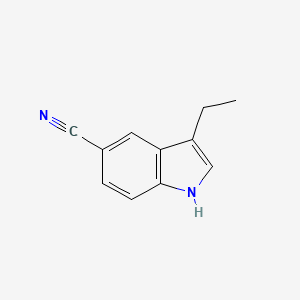
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
